
6,6'-Diethynyl-2,2'-bipyridine
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Overview
Description
6,6′-Diethynyl-2,2′-bipyridine is a substituted bipyridine ligand featuring ethynyl (–C≡CH) groups at the 6 and 6′ positions of the bipyridine core. This structural modification introduces significant electronic and steric effects, making it a versatile ligand in coordination chemistry and materials science. The ethynyl groups enhance π-conjugation, enabling applications in photophysical systems, such as metal-organic frameworks (MOFs) and luminescent complexes . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds like 6,6′-dibromo-2,2′-bipyridine derivatives .
The ligand’s rigid, linear geometry facilitates the formation of stable complexes with transition metals (e.g., Pt, Re, Cu), often leading to unique electronic properties. For instance, Pt(II) poly-ynes incorporating 6,6′-diethynyl-2,2′-bipyridine spacers exhibit aggregation-induced emission shifts and tunable charge-transfer transitions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diethynyl-2,2’-bipyridine typically involves the palladium-catalyzed coupling of 6,6’-dibromo-2,2’-bipyridine with terminal alkynes. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often facilitated by a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for 6,6’-Diethynyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Diethynyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethynyl groups.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6,6’-Diethynyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 6,6’-Diethynyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing catalytic activity and reactivity. The compound can also participate in electron transfer processes, making it valuable in redox reactions and as a photosensitizer in photochemical applications .
Comparison with Similar Compounds
The properties of 6,6′-diethynyl-2,2′-bipyridine are best understood in comparison to structurally related bipyridine derivatives. Key differences arise from substituent electronic effects, steric bulk, and coordination behavior.
6,6′-Dimethyl-2,2′-bipyridine
- Electronic Effects : Methyl groups are electron-donating, increasing electron density at the bipyridine nitrogen atoms. This enhances metal-ligand bonding strength in complexes like [Cu(6,6′-dimethyl-2,2′-bipyridine)₂]⁺, which show superior stability in acetonitrile compared to unsubstituted analogs .
- Steric Effects : The methyl groups introduce moderate steric hindrance, influencing coordination geometry. For example, CuCl₂ complexes with 6,6′-dimethyl-2,2′-bipyridine adopt square-pyramidal structures due to steric constraints .
- Applications : Widely used in catalysis (e.g., trichloromethylative carbonylation of ethylene) but less effective than dihydroxy or diethynyl derivatives in redox-active systems .
6,6′-Dihydroxy-2,2′-bipyridine
- Electronic Effects: Hydroxy groups are electron-withdrawing and redox-active, enabling proton-coupled electron transfer (PCET). This is critical in water oxidation catalysis, where Cu(II) complexes achieve lower overpotentials (640 mV) compared to non-hydroxylated analogs .
- Steric Effects : Smaller than diethynyl or dimethyl groups, allowing tighter metal coordination. Ir(III) complexes with this ligand exhibit high quantum efficiencies in photophysical studies .
- Applications : Predominantly used in artificial photosynthesis and electrocatalytic water splitting .
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
- Electronic Effects: Thiophenol substituents introduce sulfur-based lone pairs, altering metal-ligand charge transfer (MLCT) dynamics. The electron-rich sulfur atoms enhance π-backbonding in transition metal complexes .
- Steric Effects: Bulky thiophenol groups create significant steric hindrance, limiting coordination flexibility. This contrasts with the linear ethynyl groups in 6,6′-diethynyl derivatives .
- Applications : Primarily explored in organic electronics and as precursors for functionalized materials .
5,5′-Diethynyl-2,2′-bipyridine
- Electronic Effects : Ethynyl groups at the 5,5′ positions reduce symmetry and modify conjugation pathways. Computational studies show destabilized π-orbitals in Pt(II) di-ynes compared to 6,6′-diethynyl analogs, leading to red-shifted absorption spectra .
- Steric Effects : Similar to 6,6′-diethynyl but with less spatial extension, allowing closer intermolecular interactions (e.g., π-stacking in Pt complexes) .
- Applications : Used in optoelectronic materials where substitution position dictates emission properties .
Comparative Data Table
Research Findings and Implications
- Catalytic Performance : 6,6′-dihydroxy-2,2′-bipyridine outperforms dimethyl and diethynyl analogs in water oxidation due to PCET facilitation, albeit with competing degradation pathways .
- Photophysical Tuning : Substitution at the 6,6′ positions (vs. 5,5′) in diethynyl derivatives significantly impacts emission wavelengths and MLCT transitions, enabling precise control in optoelectronic materials .
- Steric vs. Electronic Trade-offs : While 6,6′-dimethyl-2,2′-bipyridine enhances metal complex stability, its electron-donating nature limits redox activity compared to electron-withdrawing dihydroxy or diethynyl derivatives .
Biological Activity
6,6'-Diethynyl-2,2'-bipyridine (DEB) is a derivative of the well-known bidentate ligand 2,2'-bipyridine, which has garnered attention in various fields, particularly in coordination chemistry and medicinal applications. This article aims to explore the biological activity of DEB, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound features two ethynyl groups attached to the 6-position of the bipyridine moiety. This modification enhances its electronic properties and coordination capabilities. The structural formula can be represented as follows:
Antimicrobial Properties
Research has demonstrated that DEB exhibits significant antimicrobial activity against various bacterial strains. A study published in Inorganic Chemistry highlighted the antibacterial efficacy of gold(III) complexes involving bipyridine derivatives, including DEB. These complexes showed promising activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of DEB Complexes
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Au(DEB)Br₂ | Staphylococcus aureus | 0.050 mM |
Au(DEB)Br₂ | E. coli | 0.050 mM |
Au(DEB)Br₂ | Pseudomonas aeruginosa | 0.050 mM |
The data indicates that DEB complexes possess low MIC values, suggesting potent antibacterial activity.
The mechanism through which DEB exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with vital metabolic processes. The redox properties of the metal center in these complexes facilitate electron transfer processes that can lead to oxidative stress within bacterial cells.
Study on Antibiofilm Activity
A comprehensive investigation into the antibiofilm properties of DEB complexes was conducted, revealing their ability to inhibit biofilm formation in pathogenic bacteria. The study utilized a combination of spectroscopic techniques and bioassays to assess biofilm inhibition quantitatively.
Table 2: Biofilm Inhibition by DEB Complexes
Compound | Biofilm Formation (%) | Inhibition Percentage (%) |
---|---|---|
Au(DEB)Br₂ | 30% | 70% |
Control | 100% | - |
The results indicate that DEB significantly reduces biofilm formation, potentially making it a candidate for treating biofilm-associated infections.
Research Findings
Recent studies have shown that modifications to the bipyridine structure can enhance biological activity. For instance, the introduction of bulky substituents can improve selectivity and reduce toxicity towards human cells while maintaining antimicrobial efficacy .
Moreover, investigations into the cytotoxicity of DEB reveal that while it is effective against bacteria, its effects on human cell lines require further exploration to ensure safety in potential therapeutic applications.
Properties
Molecular Formula |
C14H8N2 |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-ethynyl-6-(6-ethynylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H8N2/c1-3-11-7-5-9-13(15-11)14-10-6-8-12(4-2)16-14/h1-2,5-10H |
InChI Key |
TVPOVKRNRYCPCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C |
Origin of Product |
United States |
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